molecular formula C22H25N3O7S2 B2761388 methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-17-9

methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2761388
CAS No.: 449769-17-9
M. Wt: 507.58
InChI Key: YZCCLFTVMZGLIX-UHFFFAOYSA-N
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Description

methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholinosulfonyl group, a benzamido group, and a tetrahydrothieno[2,3-c]pyridine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrothieno[2,3-c]pyridine core, followed by the introduction of the acetyl, benzamido, and morpholinosulfonyl groups. Common reagents used in these reactions include acetic anhydride, benzoyl chloride, and morpholine, among others. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques

Chemical Reactions Analysis

Types of Reactions

methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: shares similarities with other compounds that have a tetrahydrothieno[2,3-c]pyridine core or morpholinosulfonyl group.

    Thienopyridine derivatives: These compounds often exhibit similar biological activities and are used in various therapeutic applications.

    Morpholinosulfonyl derivatives: These compounds are known for their potential as enzyme inhibitors and therapeutic agents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Biological Activity

Methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thieno[2,3-c]pyridine core, which is known for its bioactive properties. The presence of morpholine and sulfonamide groups enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines.

  • Case Study 1 : A related thieno[2,3-c]pyridine derivative demonstrated significant cytotoxicity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values of 0.39 µM and 0.46 µM respectively .
  • Case Study 2 : Another study evaluated a series of diphenylamine derivatives that promoted osteoblast differentiation and exhibited anticancer activity. The presence of morpholine in these compounds often correlates with enhanced biological activity .

Antimicrobial Activity

Compounds containing thieno[2,3-c]pyridine structures have also been investigated for their antimicrobial properties.

  • Research Findings : One study found that similar compounds exhibited antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Structural Feature Effect on Activity
Morpholine GroupEnhances solubility and bioavailability
Acetyl GroupIncreases lipophilicity and cellular uptake
Thieno[2,3-c]pyridine CoreEssential for anticancer activity

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in treated cell lines.
  • Targeting Kinases : Some derivatives inhibit specific kinases involved in cancer progression.

Properties

IUPAC Name

methyl 6-acetyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S2/c1-14(26)24-8-7-17-18(13-24)33-21(19(17)22(28)31-2)23-20(27)15-3-5-16(6-4-15)34(29,30)25-9-11-32-12-10-25/h3-6H,7-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCCLFTVMZGLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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